![molecular formula C5H14As2F4 B14461870 Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] CAS No. 65718-95-8](/img/structure/B14461870.png)
Methylenebis[difluoro(dimethyl)-lambda~5~-arsane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] is a unique organoarsenic compound characterized by the presence of two difluoro(dimethyl)arsane groups connected by a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] typically involves the reaction of difluoro(dimethyl)arsane with formaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
2Difluoro(dimethyl)arsane+Formaldehyde→Methylenebis[difluoro(dimethyl)-lambda 5 -arsane]
Industrial Production Methods
Industrial production of Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials. The process is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The difluoro(dimethyl)arsane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups.
Applications De Recherche Scientifique
Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in cancer treatment due to its arsenic content.
Industry: It is used in the production of semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] involves its interaction with molecular targets such as proteins and nucleic acids. The difluoro(dimethyl)arsane groups can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the compound can interfere with DNA replication and transcription, contributing to its potential anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylarsinic acid: Another organoarsenic compound with similar biological activity.
Arsenic trioxide: Used in cancer treatment, particularly in acute promyelocytic leukemia.
Methylarsonic acid: A simpler organoarsenic compound with applications in agriculture and industry.
Uniqueness
Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] is unique due to the presence of two difluoro(dimethyl)arsane groups connected by a methylene bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
65718-95-8 |
|---|---|
Formule moléculaire |
C5H14As2F4 |
Poids moléculaire |
300.00 g/mol |
Nom IUPAC |
[difluoro(dimethyl)-λ5-arsanyl]methyl-difluoro-dimethyl-λ5-arsane |
InChI |
InChI=1S/C5H14As2F4/c1-6(2,8,9)5-7(3,4,10)11/h5H2,1-4H3 |
Clé InChI |
ZNMGRBLUQAAEGA-UHFFFAOYSA-N |
SMILES canonique |
C[As](C)(C[As](C)(C)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


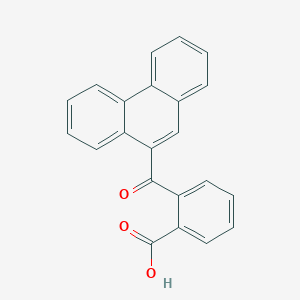
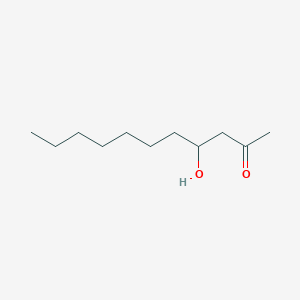
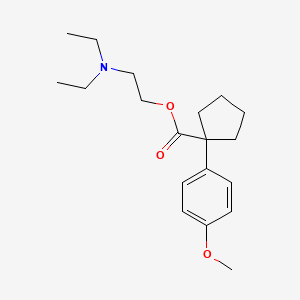

![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
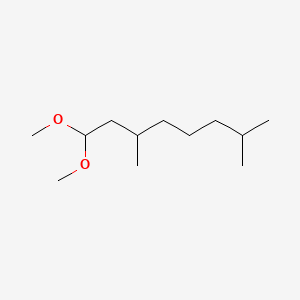
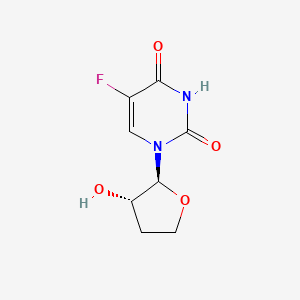

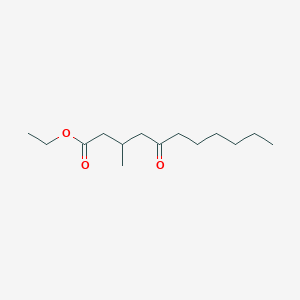

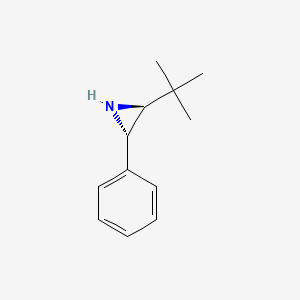


![Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate](/img/structure/B14461863.png)
